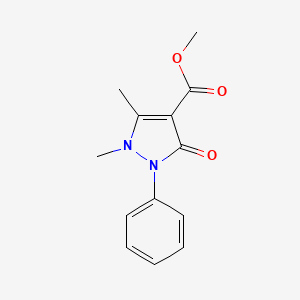













|
REACTION_CXSMILES
|
O=O.[CH3:3][N:4]1[C:8]([CH3:9])=[C:7](C(O)C(Cl)(Cl)Cl)[C:6](=[O:16])[N:5]1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[Na].[C:24](=[O:27])(O)[O-:25].[Na+].[CH3:29]O>S(=O)(=O)(O)O.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[CH3:3][N:4]1[C:8]([CH3:9])=[C:7]([C:24]([O:25][CH3:29])=[O:27])[C:6](=[O:16])[N:5]1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:3.4,7.8,^1:22|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1N(C(C(=C1C)C(C(Cl)(Cl)Cl)O)=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
cupric chloride dihydrate
|
|
Quantity
|
0.025 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0.075 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added portionwise over a period of 60 minutes
|
|
Duration
|
60 min
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with chloroform (3×50 ml)
|
|
Type
|
WASH
|
|
Details
|
the combined extracts washed with saturated aqueous sodium carbonate (10 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N(C(C(=C1C)C(=O)OC)=O)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.15 g | |
| YIELD: PERCENTYIELD | 87% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |